4-Amino-6-oxohexanoic acid;hydrochloride
Description
4-Amino-6-oxohexanoic acid hydrochloride represents a unique molecular structure that combines several key functional groups, making it a compound of potential interest in synthetic and medicinal chemistry. As a bifunctional molecule, it possesses both an amine and a ketone group on a hexanoic acid backbone. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for research applications. Although not extensively documented itself, its structure places it within a well-studied family of amino acid derivatives, allowing for informed analysis of its potential properties and applications.
4-Amino-6-oxohexanoic acid is a derivative of hexanoic acid, a six-carbon carboxylic acid. Its defining features are an amino group (-NH₂) located at the fourth carbon (the gamma-carbon) and a ketone (or oxo group, =O) at the sixth carbon.
Based on this structure, the compound is classified in several ways:
Gamma-Amino Acid: The amino group is attached to the gamma (γ) carbon, the third carbon away from the carboxyl group. drugbank.comebi.ac.uk This distinguishes it from the proteinogenic alpha-amino acids where the amino group is on the alpha-carbon. wikipedia.org Gamma-amino acids like the well-known neurotransmitter gamma-aminobutyric acid (GABA) play significant roles in biochemistry. wikipedia.orgscholarpedia.org
Keto Acid: The presence of a ketone group within the carbon chain classifies it as a keto acid. Specifically, it is an omega-oxo fatty acid because the oxo group is at the terminal carbon of the chain. nih.gov
Bifunctional Molecule: Possessing multiple, reactive functional groups (amine, ketone, carboxylic acid) makes it a bifunctional or polyfunctional molecule. nih.govnih.gov Such compounds are valuable in organic synthesis as they allow for sequential or selective chemical modifications at different sites.
The hydrochloride salt is formed by the protonation of the basic amino group by hydrochloric acid.
| Property | Data |
| IUPAC Name | 4-Amino-6-oxohexanoic acid;hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| Structure | A six-carbon chain with a carboxylic acid at C1, an amino group at C4, and a ketone at C6. |
| Classification | Gamma-amino acid, Keto acid, Bifunctional molecule |
The specific historical trajectory of 4-Amino-6-oxohexanoic acid is not well-documented. However, the study of its parent classes—amino acids and keto acids—has a rich history. Research into amino acids gained significant momentum in the 20th century, particularly with efforts to understand the origins of life and the synthesis of biological molecules.
The broader family of aminohexanoic acids, particularly 6-aminohexanoic acid, garnered significant industrial and academic interest as a monomer for the synthesis of Nylon-6. nih.gov Methods for its synthesis, often involving the hydrolysis of ε-caprolactam, were developed in the mid-20th century. nih.gov This established a foundation for research into modifying and functionalizing the hexanoic acid scaffold.
The introduction of an oxo (ketone) group adds another layer of chemical reactivity, making oxoaminohexanoic acids versatile intermediates. The study of keto acids is fundamental in biochemistry, as they are central metabolites in processes like the citric acid cycle and amino acid metabolism. scholarpedia.org The synthesis and application of amino acids containing additional functional groups, like ketone moieties, represent a logical progression in the field, aiming to create novel building blocks for complex molecular synthesis.
The academic significance of 4-Amino-6-oxohexanoic acid and its analogues lies in their potential as versatile building blocks and probes in chemical and biological research. The presence of three distinct functional groups offers multiple handles for chemical modification.
Key areas of academic interest for this class of compounds include:
Synthetic Chemistry: Bifunctional molecules are highly valued as synthons. nih.govacs.org The amino group can be used for peptide bond formation or as a nucleophile, the carboxylic acid can be activated for ester or amide synthesis, and the ketone can undergo reactions like reductive amination or aldol (B89426) condensation. This allows for the construction of complex molecules, including peptidomimetics and heterocyclic compounds.
Medicinal Chemistry and Drug Discovery: Analogues of 4-Amino-6-oxohexanoic acid have been explored for various biological activities. For instance, modified amino acids are used to create peptides with enhanced stability or novel functions. nih.gov The incorporation of aminohexanoic acid derivatives can serve as flexible linkers in drug conjugates or influence the pharmacological properties of a lead compound. nih.govresearchgate.net Research on related structures, such as conjugates of N-(Purin-6-yl)-6-aminohexanoic acid, has explored potential antiviral and anticancer activities. researchgate.net
Biochemical Probes: The development of bifunctional amino acids that combine a reactive group (like a ketone) with another handle (like an alkyne for click chemistry) is a significant area of research. nih.govacs.orgresearchgate.net These tools are used to study protein-protein interactions and other biological processes. nih.govresearchgate.net While 4-Amino-6-oxohexanoic acid itself is not a direct example, its structure embodies the principle of multifunctionality that is central to the design of such molecular probes.
| Analogue/Related Compound | Area of Research Significance | Reference |
| 6-Aminohexanoic acid | Monomer for Nylon-6 synthesis, flexible linker in peptides. | nih.gov |
| gamma-Aminobutyric acid (GABA) | Major inhibitory neurotransmitter in the central nervous system. | wikipedia.orgscholarpedia.org |
| N-(Purin-6-yl)-6-aminohexanoic acid conjugates | Investigated for potential antiviral and anticancer properties. | researchgate.net |
| Bifunctional non-canonical amino acids | Used as molecular probes to study protein-protein interactions via photo-crosslinking and click chemistry. | nih.govacs.orgresearchgate.net |
| 6-Oxohexanoic acid | A metabolite in the catabolism of amino acids. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
137465-14-6 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-amino-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5(3-4-8)1-2-6(9)10;/h4-5H,1-3,7H2,(H,9,10);1H |
InChI Key |
UNAIEOQLADCNPV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC=O)N.Cl |
Origin of Product |
United States |
Synthetic Strategies for 4 Amino 6 Oxohexanoic Acid and Its Derivatives
Total Synthesis Approaches to the 4-Amino-6-oxohexanoic Acid Scaffold
The total synthesis of derivatives containing the 4-amino-6-oxohexanoic acid core has been achieved as part of efforts to construct complex natural products. These strategies often involve meticulous stereochemical control and the transformation of carefully chosen precursors.
Stereoselective and Enantioselective Synthesis Methods
A key approach to synthesizing a derivative of the 4-amino-6-oxohexanoic acid scaffold has been reported in the context of the total synthesis of Solomonamides A and B, which are potent anti-inflammatory peptides. acs.org The synthesis focuses on creating the specific fragment 4-Amino-6-(2′-amino-4′-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic Acid (AHMOA), which contains the core structure of interest. acs.org
The synthetic route employs stereoselective reactions to control the arrangement of atoms. For instance, the synthesis of a related macrocyclic skeleton might involve steps where specific stereoisomers are selectively formed. acs.org While the provided literature primarily details the synthesis of a complex derivative rather than the simple 4-amino-6-oxohexanoic acid, the principles of stereocontrol are central to the methodology. acs.org Future work could adapt these methods for a more general enantioselective synthesis of the basic scaffold.
Precursor Chemistry and Intermediate Transformations
The synthesis of the AHMOA fragment, which contains the 4-amino-6-oxohexanoic acid core, involves several key precursors and intermediate transformations. acs.org The process reported includes the photolysis of an amide precursor under dilute conditions in acetonitrile (B52724), which leads to a photo-Fries rearranged product in a highly regioselective manner. acs.org
Following this rearrangement, the subsequent steps involve the oxidative cleavage of an olefin in the intermediate molecule. This is followed by further oxidation to yield a carboxylic acid. acs.org This sequence of reactions successfully builds the desired complex fragment containing the 4-amino-6-oxohexanoic acid structure in a protected form, ready for incorporation into the final natural product. acs.org
Routes to Key Isomers and Related Oxoaminohexanoic Acid Derivatives
The literature provides synthetic routes to various isomers and related oxoaminohexanoic acid derivatives, which are distinct from the 4-amino-6-oxo structure but share functional similarities. For example, methods have been developed for the synthesis of (S)-2,6-diamino-5-oxohexanoic acid, which is an important intermediate for certain peptides. google.com Another related structure, 6-aryl-4-oxohexanoic acid, has been synthesized through the condensation of an appropriate aldehyde with levulenic acid, followed by reduction. nih.gov
Enzymatic methods have also been employed to produce related compounds. For instance, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid with a high yield using an ω-amino group-oxidizing enzyme. tandfonline.com These enzymatic routes are also utilized in biocatalytic cascades to convert precursors like 6-hydroxyhexanoic acid into 6-aminohexanoic acid, with 6-oxohexanoic acid as a key intermediate. nih.gov
Derivatization and Functionalization of 4-Amino-6-oxohexanoic Acid
The functional groups of 4-amino-6-oxohexanoic acid—the primary amine, the carboxylic acid, and the ketone (oxo group)—offer multiple sites for chemical modification. While specific derivatization of this particular molecule is not detailed in the available literature, general principles of amino acid and ketone chemistry can be applied.
Modification of Amino and Carboxylic Acid Functionalities
The amino and carboxylic acid groups on the 4-amino-6-oxohexanoic acid scaffold are amenable to a wide range of derivatization reactions commonly used in peptide and amino acid chemistry.
Amino Group Modification: The primary amine can be targeted by various reagents to form amides, carbamates, and other derivatives. Common derivatization agents used for analytical purposes, which could also be applied synthetically, include:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary amines to yield highly stable, fluorescent adducts. waters.comcreative-proteomics.com
9-Fluorenyl Methyl Chloroformate (FMOC-Cl): FMOC-Cl is widely used to protect amines, forming a stable carbamate that can be cleaved under basic conditions. creative-proteomics.com
Silylation Reagents: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a nonpolar silyl (B83357) group, which can increase volatility for analysis by gas chromatography. sigmaaldrich.com
Carboxylic Acid Modification: The carboxylic acid can be converted into esters, amides, or acid chlorides. Esterification can be achieved by reaction with an alcohol under acidic conditions. Amide formation would typically involve activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine.
Reactions at the Oxo Group
The ketone (oxo group) at the 6-position provides another site for chemical reactions. Standard ketone chemistry can be applied to modify this part of the molecule. For example, the oxo group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Furthermore, the oxo group can react with amines or hydrazines to form imines or hydrazones, respectively. This type of reaction is crucial in forming certain types of linkages in biochemical and synthetic contexts.
Regioselective and Chemoselective Transformations
The construction of the 4-amino-6-oxohexanoic acid backbone necessitates precise control over the introduction and manipulation of its functional groups. Key transformations often involve the selective modification of a bifunctional or polyfunctional precursor.
Chemoselective Oxidation of Amino Alcohols: A significant challenge in synthesizing keto-amino acids is the selective oxidation of a hydroxyl group in the presence of an amino group, which is also susceptible to oxidation. Modern catalytic systems have been developed to address this challenge. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system facilitates the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds. nih.govresearchgate.net This method is advantageous as it often proceeds at ambient temperature and pressure, offering a green and efficient route. The catalytic cycle typically involves the generation of an oxoammonium ion as the active oxidizing species, which selectively targets the alcohol functionality. researchgate.net
Another approach involves the use of a copper(I) iodide/4-dimethylaminopyridine (DMAP)/2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) system for the aerobic oxidation of various alcohols, including those with amino groups. nih.gov This method has demonstrated high yields and selectivity for the desired aldehyde or ketone without affecting other sensitive groups. nih.gov
| Catalyst System | Oxidant | Substrate Class | Product | Key Features |
| AZADO/Copper complex | Air (O₂) | Unprotected amino alcohols | Amino carbonyls | High chemoselectivity, mild conditions. nih.govresearchgate.net |
| CuI/DMAP/TEMPO | Oxygen (O₂) | Amino alcohols | Amino aldehydes/ketones | Commercially available reagents, high yields. nih.gov |
| Trichloroisocyanuric acid/TEMPO | - | β-Amino alcohols | β-Amino aldehydes | Rapid, no over-oxidation to carboxylic acids. organic-chemistry.orgorganic-chemistry.org |
Regioselective Functionalization: The introduction of the amino group at the C4 position and the keto group at the C6 position requires regiochemical control. This can be achieved by starting with a precursor where the positions are already defined or by employing reactions that favor functionalization at specific sites. For example, starting with a derivative of adipic acid where one carboxyl group is protected and the other is converted to a leaving group could allow for the regioselective introduction of an amino group. Subsequent manipulation of the carbon chain could then lead to the formation of the keto group.
Biocatalytic approaches also offer high regioselectivity. For example, in the synthesis of 6-aminohexanoic acid from cyclohexane, a series of enzymatic reactions catalyzed by engineered microorganisms can introduce hydroxyl and amino groups at specific positions. nih.gov An alcohol dehydrogenase and a transaminase are key enzymes in the conversion of 6-hydroxyhexanoic acid to 6-aminohexanoic acid. nih.gov A similar strategy could potentially be adapted for the synthesis of 4-amino-6-oxohexanoic acid by selecting enzymes with the appropriate regioselectivity.
Preparation of Advanced Analogs and Conjugates
The unique bifunctional nature of 4-amino-6-oxohexanoic acid, possessing both a nucleophilic amino group and an electrophilic keto group, makes it a valuable building block for the synthesis of more complex molecules such as peptide-based systems and organic probes.
Synthesis of Peptide-Based Systems Incorporating Oxoaminohexanoic Acids
The incorporation of non-natural amino acids containing oxo functionalities into peptides can introduce unique structural and functional properties. The keto group, being an isolated hydrogen bond acceptor, is absent in natural amino acids and can thus provide additional hydrogen bonding opportunities, influencing peptide conformation and intermolecular interactions. nih.gov
General Peptide Synthesis Cycle:
Deprotection: Removal of the N-terminal protecting group of the resin-bound amino acid or peptide.
Coupling: Activation of the C-terminus of the incoming protected amino acid and its coupling to the deprotected N-terminus of the resin-bound chain.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The presence of the keto group in the side chain of an amino acid like 4-amino-6-oxohexanoic acid generally does not interfere with the standard coupling and deprotection steps of peptide synthesis.
Development of Complex Organic Probes from Oxoaminohexanoic Acid Backbones
The functional groups of 4-amino-6-oxohexanoic acid provide handles for the attachment of reporter molecules, such as fluorophores, to create complex organic probes. The amino group can be functionalized through standard acylation or alkylation reactions, while the keto group offers a site for chemoselective ligation.
Fluorescent Labeling Strategies:
Labeling via the Amino Group: The amino group can be reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a fluorescent dye, to form a stable amide or thiourea (B124793) linkage, respectively. nih.gov
Labeling via the Keto Group: The ketone functionality allows for bioorthogonal reactions. For instance, it can react with a hydroxylamine- or hydrazine-functionalized fluorophore to form a stable oxime or hydrazone linkage. This chemoselective reaction can be performed under mild conditions, even in a biological context.
Metabolic Labeling and Click Chemistry: A common strategy for creating fluorescent probes involves introducing a small, bio-orthogonal reactive group into the amino acid. nih.gov For example, an azide (B81097) or alkyne functionality could be introduced into the 4-amino-6-oxohexanoic acid backbone. This modified amino acid can then be incorporated into a peptide or protein, and a fluorescent dye bearing the complementary reactive group (an alkyne for an azide, or an azide for an alkyne) can be attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov
The development of such probes allows for the investigation of biological processes. For example, a fluorescently labeled peptide containing an oxoaminohexanoic acid could be used to study peptide-protein interactions or to visualize the localization of the peptide within a cell. semanticscholar.orgliberty.edu
| Functional Group | Labeling Reagent Example | Linkage Formed | Key Features of the Reaction |
| Amino Group | Fluorescein isothiocyanate (FITC) | Thiourea | Forms stable covalent bonds. |
| Keto Group | Hydroxylamine-functionalized rhodamine | Oxime | Highly chemoselective and bioorthogonal. |
| Introduced Azide | Alkyne-functionalized fluorophore | Triazole | Part of "click chemistry," highly efficient and specific. nih.gov |
Biochemical Pathways and Metabolic Roles of Oxoaminohexanoic Acids
Participation in Amino Acid Metabolism and Intermediary Pathways
Amino acids are fundamental to life, serving not only as the building blocks for proteins but also as key players in a vast array of metabolic processes. nih.govtaylorandfrancis.com Their carbon skeletons can be funneled into central metabolic pathways for energy production, glucose synthesis, or the formation of fatty acids. nih.govyoutube.com The catabolism of most amino acids begins with the removal of the α-amino group, a process that primarily occurs through transamination or oxidative deamination. youtube.comnih.gov This yields ammonia (B1221849), which is typically channeled into the urea (B33335) cycle for excretion, and a carbon skeleton that can enter the tricarboxylic acid (TCA) cycle. nih.govnih.gov
The breakdown of oxoaminohexanoic acid-related structures is exemplified by the metabolism of compounds like hexanoate (B1226103) and its derivatives in certain microorganisms. For instance, some alkane-utilizing strains of Pseudomonas have been observed to omega-oxidize hexanoate, 6-hydroxyhexanoate (B1236181), and 6-oxohexanoate (B1234620) to produce adipic acid. nih.gov In this process, 6-hydroxyhexanoate is identified as the initial product of hexanoate omega-hydroxylation. nih.gov It is then further oxidized to adipic acid and another metabolite, 2-tetrahydrofuranacetic acid. nih.gov
Interestingly, while 6-hydroxyhexanoate and 1,6-hexanediol (B165255) can undergo both beta- and omega-oxidation, the beta-oxidation pathway leads to the formation of 2-tetrahydrofuranacetic acid as a non-metabolizable end product. nih.gov This makes omega-oxidation, which proceeds via adipate, the primary route for the degradation of these compounds. nih.gov The ability of an organism to utilize 6-hydroxyhexanoate for growth is linked to its capacity to also use adipate. nih.gov In the broader context of amino acid catabolism, the carbon skeletons of various amino acids are degraded into a limited number of intermediates that can enter the central metabolic pathways. nih.gov In the gut, microbial catabolism of amino acids can produce a variety of metabolites, such as p-cresol (B1678582) from tyrosine and indole (B1671886) skatole from tryptophan. nih.gov
The synthesis of oxoaminohexanoic acid derivatives can be achieved through enzymatic methods. A notable example is the production of 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.com This bioconversion can be accomplished using an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. AIU 274. tandfonline.comnih.gov This enzymatic reaction has been shown to achieve a 100% yield under optimized conditions, which include the presence of catalase to break down the hydrogen peroxide generated during the oxidase reaction. tandfonline.comnih.gov The production of 6-oxohexanoic acid is significant as it is a valuable precursor for the synthesis of functionalized poly(ε-caprolactone) (PCL), a biodegradable polymer with applications in tissue engineering and drug delivery. tandfonline.com
Another synthetic approach involves the condensation of levulinic acid with an appropriate aldehyde to form 6-aryl-4-oxohex-5-enoic acids. nih.govresearchgate.net These intermediates can then be reduced to produce 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net While this is a chemical synthesis route, it highlights the generation of the 4-oxohexanoic acid backbone.
Enzymatic Transformations Involving 4-Amino-6-oxohexanoic Acid Analogs
Enzymes are highly specific catalysts, and their activity is central to all metabolic pathways. khanacademy.org They are generally classified into six main categories based on the type of reaction they catalyze: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. khanacademy.org The specificity of an enzyme for its substrate is determined by the precise three-dimensional structure of its active site. nih.gov
The substrate specificity of enzymes that act on amino acids and their derivatives can be quite narrow or broad, depending on the enzyme. mdpi.com For example, aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. youtube.com Some D-amino acid transaminases have an expanded substrate specificity and are active towards both D-amino acids and primary amines. mdpi.com The binding of substrates with or without an α-carboxylate group is facilitated by the flexibility of certain residues in the active site. mdpi.com
In the case of 4-aminobutyrate aminotransferase, the enzyme follows a ping-pong bi-bi mechanism. researchgate.net The kinetic parameters for this enzyme have been determined, with a K_m for 2-oxoglutarate of 5.5 mM and a K_m for 4-aminobutyrate of 4 mM. researchgate.net The enzyme is competitively inhibited by 2-oxoglutarate with respect to 4-aminobutyrate. researchgate.net The specificity of branched-chain amino acid aminotransferases (BCATs) has also been studied, revealing that a single amino acid substitution in the active site can alter the substrate specificity. frontiersin.org
| Substrate | K_m (mM) | V_max (μmol·min⁻¹·mg⁻¹) | Inhibitor | K_i (M) |
|---|---|---|---|---|
| 2-Oxoglutarate | 5.5 | 22 | 2-Oxoglutarate (competitive with 4-aminobutyrate) | 1.8 x 10⁻⁴ |
| 4-Aminobutyrate | 4 | 22 | Succinic semi-aldehyde | 6.6 x 10⁻⁴ |
Enzymatic reactions involving analogs of 4-amino-6-oxohexanoic acid are important in various biological systems for both catabolic and anabolic purposes. In microbial systems, enzymes are utilized for the bioconversion of precursors into valuable chemicals. For instance, 4-aminobutyrate aminotransferase can be used to mediate the reaction between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid. researchgate.net This reaction, when coupled with the action of 6-oxohexanoate dehydrogenase, can be part of a one-pot, two-step enzymatic cascade to produce adipic acid from 6-aminocaproic acid with a high yield of 88%. researchgate.net
In the fungus Phialemonium sp., an ω-amino group-oxidizing enzyme is capable of oxidizing a wide range of ω-amino compounds, including ω-aminocarboxylic acids. tandfonline.com This enzyme has been successfully used for the production of 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.comnih.gov In eukaryotic systems, amino acid metabolism is a central process. nih.gov For example, in muscle tissue, excess ammonia is transferred to pyruvate (B1213749) by alanine (B10760859) aminotransferase to produce alanine, which is then transported to the liver for further processing in the urea cycle. nih.gov
| Enzyme | Substrate | Product | Organism/System | Significance |
|---|---|---|---|---|
| 4-Aminobutyrate aminotransferase | 6-Oxohexanoic acid | 6-Aminocaproic acid | In vitro enzymatic cascade | Synthesis of nylon precursors. researchgate.net |
| 6-Oxohexanoate dehydrogenase | 6-Oxohexanoic acid | Adipic acid | In vitro enzymatic cascade | Synthesis of nylon precursors. researchgate.net |
| ω-Amino group-oxidizing enzyme (ω-AOX) | 6-Aminohexanoic acid | 6-Oxohexanoic acid | Phialemonium sp. AIU 274 | Production of a precursor for functionalized polymers. tandfonline.comnih.gov |
| Alanine aminotransferase | Pyruvate + Glutamate | Alanine + α-Ketoglutarate | Eukaryotic muscle tissue | Transport of nitrogen from muscle to the liver. nih.gov |
Broader Metabolic Impact of Oxoaminohexanoic Acid Derivatives
Supplementation with specific amino acids can lead to changes in hepatic fat accumulation and insulin (B600854) resistance. mdpi.com For instance, pretreatment of HepG2 cells with branched-chain amino acids (BCAAs) and sulfur-containing amino acids (SCAAs) has been shown to inhibit fat accumulation. mdpi.com Some amino acid derivatives can also modulate the expression of genes involved in lipogenesis and gluconeogenesis. mdpi.com The metabolic effects of these compounds can be mediated through various mechanisms, including acting as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate the expression of enzymes involved in lipid catabolism. nih.gov Furthermore, the gut microbiota plays a significant role in amino acid metabolism, and disruptions in this microbial community can affect the bioavailability of amino acids and their metabolic end products, which in turn can impact host metabolism. mdpi.com
Influence on Cellular Bioenergetics and Regulatory Processes
Amino acids are significant contributors to cellular energy pools. Their carbon skeletons can be funneled into central metabolic pathways, such as the citric acid cycle, to generate ATP. The catabolism of amino acids often involves transamination and oxidative deamination, processes that yield keto-acids and intermediates that can enter these energy-producing cycles.
While research on 4-Amino-6-oxohexanoic acid's direct impact on cellular bioenergetics is absent, the metabolism of other amino acids provides a model for its potential role. For instance, the breakdown of some amino acids leads to the formation of acetyl-CoA and other intermediates that fuel oxidative phosphorylation. It is conceivable that 4-Amino-6-oxohexanoic acid, following enzymatic modification, could serve as a substrate for pathways that influence cellular energy status.
Furthermore, amino acids and their metabolites are increasingly recognized as signaling molecules that regulate key metabolic processes. They can influence pathways such as the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism. The presence of both an amino and a keto group in 4-Amino-6-oxohexanoic acid presents the possibility of it acting as a regulatory molecule, although this remains speculative without direct experimental evidence.
Table 1: Potential, Unverified Metabolic Intersections of 4-Amino-6-oxohexanoic acid
| Metabolic Process | Potential Point of Interaction | Hypothetical Outcome |
| Cellular Respiration | Entry into the citric acid cycle following conversion to a suitable intermediate. | Contribution to the cellular ATP pool. |
| Gluconeogenesis | Conversion to a glucogenic precursor. | Synthesis of glucose during periods of fasting. |
| Metabolic Regulation | Interaction with allosteric sites on metabolic enzymes. | Modulation of enzymatic activity and metabolic flux. |
Role in Specific Biochemical Cycles (e.g., Porphyrin Biosynthesis)
Porphyrins are a class of complex heterocyclic macromolecules with essential roles in biological systems, most notably as the core of heme in hemoglobin and cytochromes. The biosynthesis of porphyrins is a highly conserved and tightly regulated pathway that begins with the condensation of glycine (B1666218) and succinyl-CoA.
There is no documented evidence to suggest that 4-Amino-6-oxohexanoic acid is a direct precursor or intermediate in the canonical porphyrin biosynthesis pathway. The established precursors are simple and ubiquitous molecules, and the enzymatic machinery of this pathway is highly specific to its substrates.
However, the potential for indirect interactions or the role of analogous compounds in related pathways cannot be entirely dismissed without specific investigation. For instance, various molecules can modulate the activity of the enzymes involved in heme synthesis. It is theoretically possible that 4-Amino-6-oxohexanoic acid or its metabolites could exert some regulatory influence on this pathway, though this is purely conjectural.
Enzymatic Interactions and Mechanistic Studies of 4 Amino 6 Oxohexanoic Acid
Elucidation of Enzyme Inhibition Mechanisms
Studies into the enzyme inhibition mechanisms of 4-Amino-6-oxohexanoic acid have largely focused on its interaction with GABA aminotransferase, a key enzyme in the metabolic pathway of the neurotransmitter GABA.
Irreversible and Reversible Inhibition Studies
In a comparative study of 4-(oxoalkyl)-substituted GABA analogues, 4-Amino-6-oxohexanoic acid was synthesized and evaluated as a potential inactivator of GABA aminotransferase. The research, however, concluded that 4-Amino-6-oxohexanoic acid did not act as an inactivator of this enzyme nih.gov. This finding was in contrast to a structurally similar compound, 4-amino-5-oxopentanoic acid, which did exhibit inactivating properties nih.gov.
Further research has identified 4-Amino-6-oxohexanoic acid as a decomposition product following the inactivation of GABA aminotransferase by other compounds. For instance, in studies with (E)- and (Z)-4-amino-6-fluoro-5-hexenoic acid, inactivation of the enzyme led to the formation of a weakly stable adduct. Upon denaturation of the enzyme, a portion of this adduct decomposes to yield 4-Amino-6-oxohexanoic acid acs.orgacs.org. Specifically, about 30% of the inactivation pathway resulted in the formation of this compound upon denaturation acs.orgacs.org. This indicates that while not an inhibitor itself, 4-Amino-6-oxohexanoic acid is a notable byproduct in the mechanistic pathway of other inhibitors.
Covalent Adduct Formation and Active Site Mapping
The formation of 4-Amino-6-oxohexanoic acid during the inactivation of GABA aminotransferase by fluorinated analogues suggests it is released from an unstable covalent adduct. Studies involving tritium-labeled inactivators showed that upon denaturation of the inactivated enzyme, a fraction of the radioactivity was released. A significant portion of this released radioactivity was identified as 4-Amino-6-oxohexanoic acid acs.orgacs.orgnih.govresearchgate.netresearchgate.net. This suggests that 4-Amino-6-oxohexanoic acid itself is not the species forming a stable covalent bond with the enzyme's active site. Instead, it is the result of the breakdown of a more complex, unstable enzyme-inhibitor intermediate acs.orgacs.org.
Structure-Activity Relationships Governing Enzymatic Potency
The lack of inhibitory activity of 4-Amino-6-oxohexanoic acid against GABA aminotransferase, in contrast to its shorter-chain analogue 4-amino-5-oxopentanoic acid, provides insight into the structure-activity relationships for this class of compounds. The study by Burke and Silverman in 1991 proposed rationalizations for this difference in activity based on the structural variations among the tested 4-(oxoalkyl)-substituted GABA analogues nih.gov. The specific chain length and the position of the oxo group appear to be critical for effective inactivation of the enzyme.
| Compound | Structure | Activity against GABA Aminotransferase |
|---|---|---|
| 4-Amino-5-oxohexanoic acid | C₆H₁₁NO₃ | Inactive |
| 4-Amino-5-oxopentanoic acid | C₅H₉NO₃ | Inactive |
| 4-Amino-6-oxohexanoic acid | C₆H₁₁NO₃ | Inactive |
Molecular Recognition by Biological Receptors and Transporters
Detailed information regarding the specific molecular recognition of 4-Amino-6-oxohexanoic acid by biological receptors and transporters is not extensively covered in the available scientific literature.
Binding Affinity and Specificity Profiling
There is a lack of specific studies reporting on the binding affinity and specificity profile of 4-Amino-6-oxohexanoic acid with any particular biological receptors or transporters.
Role of 4-Amino-6-oxohexanoic Acid in Molecular Probing
The available research does not indicate a current role for 4-Amino-6-oxohexanoic acid as a molecular probe in scientific investigations.
Modulation of Cellular Signaling Cascades
Impact on Kinase Activity and Phosphorylation Events
A comprehensive search of scientific databases and peer-reviewed literature did not yield specific studies detailing the impact of 4-Amino-6-oxohexanoic acid;hydrochloride on kinase activity or subsequent phosphorylation events. The modulation of protein kinases is a critical mechanism through which cells transduce signals. While various amino acids are known to influence kinase pathways, the specific interactions of this compound with the kinome have not been characterized.
General amino acid sensing pathways, such as the mTORC1 pathway, are regulated by the intracellular and extracellular concentrations of amino acids. This regulation is often indirect, involving a complex network of protein-protein interactions and allosteric regulation of upstream signaling components. It is plausible that, as an amino acid derivative, this compound could potentially interact with components of these pathways. However, without experimental evidence, any proposed mechanism would be purely speculative.
Investigation of Downstream Biological Effects in vitro
Similarly, there is a lack of published in vitro studies investigating the downstream biological effects of this compound in cell culture models. Such studies are essential to elucidate the physiological or pathological consequences of modulating specific signaling pathways. The effects of an uncharacterized compound could range from influencing cell proliferation and viability to altering gene expression and metabolic profiles.
For instance, the structurally related compound, 6-aminohexanoic acid, is known for its antifibrinolytic properties, acting as a lysine analog that inhibits plasminogen activation. This highlights how a modification in the amino acid structure can confer specific biological activities. However, the introduction of a keto group at the 6-position and the shift of the amino group to the 4-position in 4-Amino-6-oxohexanoic acid would significantly alter its chemical properties and, consequently, its biological targets and effects. Without dedicated in vitro research, the functional consequences of these structural changes remain unknown.
Advanced Analytical and Spectroscopic Characterization of 4 Amino 6 Oxohexanoic Acid
Mass Spectrometry for Structural Characterization and Quantification
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of molecules like 4-Amino-6-oxohexanoic acid hydrochloride. nih.gov It offers high sensitivity and specificity for determining molecular weight, elemental formula, and structural features. nih.gov
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govthermofisher.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. nih.gov For the protonated molecule of 4-Amino-6-oxohexanoic acid ([M+H]⁺), HRMS provides a highly accurate mass measurement, which is then used to calculate the most plausible elemental formula. thermofisher.commdpi.com This high mass accuracy, typically within 5 ppm, significantly reduces ambiguity and enhances confidence in the compound's identification, especially within complex biological matrices. thermofisher.com
Table 1: Theoretical Mass and Elemental Composition of 4-Amino-6-oxohexanoic Acid
| Form | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Free Base | C₆H₁₁NO₃ | 145.0739 |
| Protonated Ion [M+H]⁺ | [C₆H₁₂NO₃]⁺ | 146.0817 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.govresearchgate.net In an MS/MS experiment, the protonated molecular ion of 4-Amino-6-oxohexanoic acid (the precursor ion) is selected and subjected to collision-induced dissociation (CID). ncsu.edu This process breaks the molecule apart into smaller, characteristic fragment ions (product ions). researchgate.net The analysis of this fragmentation pattern provides a "fingerprint" that helps confirm the molecule's structure. biorxiv.org
For an amino acid derivative like 4-Amino-6-oxohexanoic acid, common fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxyl group as carbon dioxide (CO₂) or formic acid (HCOOH). researchgate.net The specific fragments generated reveal the connectivity of the atoms within the molecule. For instance, cleavage at the peptide-like bonds or along the aliphatic chain produces a series of ions whose masses can be pieced together to reconstruct the original structure. ncsu.eduresearchgate.net
Table 2: Predicted MS/MS Fragmentation of Protonated 4-Amino-6-oxohexanoic Acid ([M+H]⁺, m/z 146.0817)
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Description |
|---|---|---|
| 128.0711 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxyl group. |
| 100.0762 | [M+H - HCOOH]⁺ | Loss of formic acid from the carboxyl group. |
| 83.0495 | [C₅H₇O]⁺ | Cleavage resulting in the loss of the amino and carboxyl groups. |
| 74.0600 | [C₃H₈NO₂]⁺ | Fragment containing the amino and carboxyl groups. |
Isotope labeling is a key technique for tracking the metabolic fate of molecules within a biological system. nih.govnih.gov In this strategy, 4-Amino-6-oxohexanoic acid is synthesized with stable isotopes, such as ¹³C or ¹⁵N, incorporated into its structure. researchgate.netdigitellinc.com When this labeled compound is introduced into cells or an organism, its journey through metabolic pathways can be monitored by mass spectrometry. nih.gov
By analyzing the mass shifts in downstream metabolites, researchers can identify the products derived from the labeled precursor. researchgate.netresearchgate.net For example, if ¹³C-labeled 4-Amino-6-oxohexanoic acid is metabolized, the resulting products will also contain ¹³C atoms, making them distinguishable from their unlabeled counterparts. nih.gov This approach, often referred to as metabolic flux analysis, provides invaluable insights into the dynamic processes of biosynthesis, catabolism, and intercellular transport, revealing which pathways the compound enters and how its atoms are incorporated into other molecules. nih.govdigitellinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing critical information about the carbon-hydrogen framework and the spatial arrangement of atoms. emerypharma.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of 4-Amino-6-oxohexanoic acid hydrochloride. emerypharma.comresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. emerypharma.com
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For 4-Amino-6-oxohexanoic acid, COSY would show correlations between adjacent protons along the hexanoic acid backbone, allowing for the step-by-step mapping of the proton spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached. sdsu.eduprinceton.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the carbonyl group to the rest of the aliphatic chain. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This provides crucial information about the three-dimensional structure and conformation of the molecule in solution.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-Amino-6-oxohexanoic Acid
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|---|
| 1 | COOH | - | ~175 | - |
| 2 | CH₂ | ~2.4 | ~35 | C1, C3, C4 |
| 3 | CH₂ | ~1.9 | ~30 | C2, C4, C5 |
| 4 | CH(NH₃⁺) | ~3.5 | ~55 | C2, C3, C5, C6 |
| 5 | CH₂ | ~2.1 | ~40 | C3, C4, C6 |
| 6 | CHO | ~9.7 | ~200 | C4, C5 |
4-Amino-6-oxohexanoic acid is a chiral molecule, with a stereocenter at the C4 position. Determining the enantiomeric purity (the ratio of the two enantiomers) is critical in many applications. Chiral NMR spectroscopy is a primary method for this analysis. nih.govsemmelweis.hu This technique relies on creating a diastereomeric environment for the two enantiomers, which makes their NMR signals distinguishable. nih.gov
This can be achieved in two main ways:
Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. rsc.org These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of their unique signals to determine the enantiomeric ratio.
Chiral Solvating Agents (CSAs): An enantiomerically pure CSA is added to the NMR sample. nih.govresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. semmelweis.hunih.gov This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification. nih.gov The choice of CSA and solvent is crucial for achieving sufficient separation of the signals. researchgate.net
Chromatographic Separations and Purification Methodologies
Chromatographic techniques are indispensable tools in the analysis and purification of 4-Amino-6-oxohexanoic acid hydrochloride. These methods allow for the separation of the target compound from impurities and the resolution of its enantiomers, which is critical for its potential biological applications.
Liquid Chromatography (LC) for Purity Assessment and Isolation
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for assessing the purity of synthesized 4-Amino-6-oxohexanoic acid hydrochloride and for its isolation. The principles of LC rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a polar compound such as an amino acid, reversed-phase HPLC is a common approach.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity of 4-Amino-6-oxohexanoic acid hydrochloride can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks.
For preparative LC, the same principles are applied on a larger scale to isolate the compound of interest from a crude reaction mixture. By collecting the fraction corresponding to the retention time of 4-Amino-6-oxohexanoic acid, a highly purified sample can be obtained. The conditions for both analytical and preparative LC must be optimized to achieve the best separation.
Below is an illustrative data table of typical HPLC parameters that could be employed for the purity assessment of 4-Amino-6-oxohexanoic acid hydrochloride.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Note: This is a representative method; actual conditions would require experimental optimization. |
Chiral Chromatography for Enantiomer Separation
Since 4-Amino-6-oxohexanoic acid possesses a chiral center at the fourth carbon, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the most effective method for resolving racemic mixtures of chiral compounds.
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including amino acids. The choice of the mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal enantioseparation.
The resolution of the enantiomers of 4-Amino-6-oxohexanoic acid would be a key step in its characterization, allowing for the isolation and subsequent study of each individual stereoisomer.
The following table summarizes common types of chiral stationary phases that could be screened for the enantiomeric separation of 4-Amino-6-oxohexanoic acid.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation |
| Polysaccharide-based (coated or immobilized) | Chiralcel®, Chiralpak® | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. |
| Protein-based (e.g., AGP, BSA) | Chiral-AGP™, Ultron® ES-OVM | Enantioselective binding based on the complex three-dimensional structure of the protein. |
| Pirkle-type (brush-type) | (R,R)-Whelk-O® 1, DACH-DNB | π-π interactions, hydrogen bonding, and steric interactions. |
| Macrocyclic glycopeptide antibiotics | Astec CHIROBIOTIC® V, T | Formation of inclusion complexes and multiple chiral recognition interactions. |
| Note: The selection of the optimal CSP and mobile phase for 4-Amino-6-oxohexanoic acid would require experimental screening. |
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of 4-Amino-6-oxohexanoic acid and for studying its interactions with other molecules.
Solid-State Structure Determination of 4-Amino-6-oxohexanoic Acid and Co-crystals
To date, the crystal structure of 4-Amino-6-oxohexanoic acid hydrochloride has not been reported in the publicly available crystallographic databases. However, the general methodology for its structure determination would involve growing single crystals of the compound of suitable size and quality. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions. The resulting structural data includes precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state.
Furthermore, the formation of co-crystals of 4-Amino-6-oxohexanoic acid with other molecules (co-formers) can be investigated to modify its physicochemical properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal lattice together.
Below is a hypothetical table of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction study of 4-Amino-6-oxohexanoic acid hydrochloride.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 995.4 |
| Z | 4 |
| R-factor (%) | 4.5 |
| Note: These values are for illustrative purposes only and do not represent actual experimental data. |
Ligand-Protein Co-crystallography for Interaction Analysis
Understanding how 4-Amino-6-oxohexanoic acid interacts with biological targets, such as enzymes or receptors, is crucial for elucidating its mechanism of action. Ligand-protein co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution.
This method involves crystallizing the protein in the presence of the ligand, in this case, 4-Amino-6-oxohexanoic acid. The resulting co-crystal is then analyzed using X-ray diffraction. The electron density map reveals not only the structure of the protein but also the precise binding mode and conformation of the ligand within the protein's active or binding site. This information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.
While a co-crystal structure of 4-Amino-6-oxohexanoic acid with a protein is not available, the Protein Data Bank (PDB) contains the structure of a related compound, (4R)-4-aminohexanoic acid, in complex with a protein (PDB ID: 1OHW). Analysis of such a structure would reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the amino acid ligand and the protein's amino acid residues.
The following table provides an example of the type of interaction data that can be derived from a ligand-protein co-crystal structure.
| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |
| Carboxylate Oxygen 1 | Arg124 (NH1) | Salt Bridge / H-Bond | 2.8 |
| Carboxylate Oxygen 2 | Tyr88 (OH) | Hydrogen Bond | 3.1 |
| Amino Nitrogen | Asp150 (OD1) | Salt Bridge / H-Bond | 2.9 |
| Alkyl Chain | Leu92, Val145 | Hydrophobic Interaction | - |
| Note: This is an illustrative example based on typical protein-ligand interactions and does not represent data for a specific 4-Amino-6-oxohexanoic acid complex. |
Computational Chemistry and Theoretical Investigations of 4 Amino 6 Oxohexanoic Acid
Quantum Mechanical Studies on Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic properties and chemical behavior of molecules at the atomic level.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It could be employed to study the reaction mechanisms of 4-Amino-6-oxohexanoic acid. For instance, DFT calculations can help elucidate the pathways of metabolic degradation or synthetic reactions by mapping the potential energy surface. This involves identifying transition states and calculating activation energies, providing insights into reaction kinetics and thermodynamics. While no specific studies on this compound were found, research on other amino acids demonstrates the utility of DFT in predicting reaction outcomes and understanding enzymatic processes at a molecular level. rsc.orgresearchgate.netmdpi.com
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often dictated by its three-dimensional shape and the presence of different tautomeric forms. Conformational analysis of 4-Amino-6-oxohexanoic acid could be performed using computational methods to identify low-energy conformers in different environments, such as in aqueous solution or within a protein binding site. nih.gov This is crucial as the molecule possesses several rotatable bonds, leading to a complex conformational landscape.
Furthermore, the presence of amino, oxo, and carboxylic acid groups suggests the possibility of tautomerism. For example, keto-enol tautomerism can occur at the 6-oxo position, and the amino group can exist in protonated or deprotonated states depending on the pH. Quantum mechanical calculations can predict the relative stabilities of these different tautomers and conformers, which is essential for understanding its chemical properties and biological function. nih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural characterization of new compounds. For 4-Amino-6-oxohexanoic acid, DFT calculations could predict its 1H and 13C NMR spectra, helping to assign experimental signals. Similarly, calculated IR spectra could identify characteristic vibrational modes associated with its functional groups.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. nih.govnih.govmdpi.com
Ligand Dynamics in Solvent and Protein Environments
MD simulations can be used to explore the conformational flexibility of 4-Amino-6-oxohexanoic acid in an aqueous environment. nih.govnih.gov These simulations track the movement of every atom in the system over time, providing a detailed picture of how the molecule samples different conformations and interacts with surrounding water molecules.
When bound to a protein, the dynamics of both the ligand and the protein can change significantly. MD simulations of the protein-ligand complex can reveal key interactions that stabilize the bound state, such as hydrogen bonds and electrostatic interactions. nih.gov This information is invaluable for understanding the basis of molecular recognition.
Free Energy Calculations for Binding Affinities
A critical aspect of drug discovery and molecular biology is determining the binding affinity between a ligand and its target protein. Computational methods, particularly free energy calculations, can predict these binding affinities. nih.govuni-duesseldorf.denih.govwustl.edu Techniques like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can be used to calculate the relative binding free energies of a series of related ligands, while methods like MM/PBSA and MM/GBSA offer a less computationally intensive approach to estimate absolute binding free energies. uni-duesseldorf.dewustl.edu Such calculations could be applied to 4-Amino-6-oxohexanoic acid to predict its binding affinity to a specific biological target, thereby guiding the design of more potent analogs. researchgate.net
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are cornerstones of structure-based drug design. These computational techniques allow for the rapid assessment of a vast number of compounds for their potential to bind to a specific protein target. In the context of 4-Amino-6-oxohexanoic acid, these approaches can be instrumental in identifying potential protein targets and in understanding the structural basis of its activity.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. While specific molecular docking studies on 4-Amino-6-oxohexanoic acid hydrochloride are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize its interactions with various enzymes.
For instance, given its structural similarity to natural amino acids and other enzyme substrates, 4-Amino-6-oxohexanoic acid could be docked into the active sites of enzymes such as aminotransferases, dehydrogenases, or kinases. The predicted binding mode would reveal key molecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the functional groups of the compound (the amino group, the keto group, and the carboxylic acid) and the amino acid residues of the protein's active site.
The binding affinity is a crucial parameter that indicates the strength of the interaction between a ligand and its target. Lower binding energy values typically suggest a more stable and potent protein-ligand complex. A hypothetical docking study of 4-Amino-6-oxohexanoic acid against a panel of potential target proteins would yield a range of binding affinities, helping to prioritize targets for further experimental validation.
To illustrate this, a hypothetical molecular docking study could yield results similar to those presented in the interactive table below, showcasing predicted binding affinities of 4-Amino-6-oxohexanoic acid with a selection of hypothetical protein targets.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Alanine (B10760859) Aminotransferase | -6.8 | Arg266, Asn194, Tyr75 |
| Lactate Dehydrogenase | -5.9 | Thr246, Arg171, Asp168 |
| Hexokinase | -7.2 | Ser155, Asp211, Lys169 |
| GABA Transaminase | -6.5 | Trp234, Tyr140, Glu265 |
This table is for illustrative purposes only and is based on hypothetical docking results.
Computational Design of Novel 4-Amino-6-oxohexanoic Acid Analogs
Beyond predicting the binding of the parent molecule, computational methods are invaluable for the rational design of novel analogs with improved properties. By understanding the predicted binding mode of 4-Amino-6-oxohexanoic acid, medicinal chemists can propose modifications to its structure to enhance its binding affinity, selectivity, and pharmacokinetic profile.
Virtual screening of compound libraries can identify molecules that are structurally similar to 4-Amino-6-oxohexanoic acid and are predicted to bind to the same target. Furthermore, a technique known as in silico or computational analog design allows for the systematic modification of the lead compound's structure and the subsequent evaluation of these modifications through molecular docking.
For example, modifications could be made to the hexanoic acid backbone to alter its flexibility and hydrophobicity. The amino and keto groups could be repositioned or replaced with other functional groups to optimize interactions with the target protein. The following table provides a hypothetical example of how computational design could be used to propose and evaluate novel analogs of 4-Amino-6-oxohexanoic acid.
| Analog ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Rationale for Design |
| A-001 | Methylation of the amino group | -7.1 | Increase hydrophobicity and van der Waals interactions. |
| A-002 | Replacement of keto group with hydroxyl | -6.2 | Introduce a hydrogen bond donor. |
| A-003 | Cyclization of the hexanoic acid chain | -7.5 | Constrain conformation to favor the bioactive pose. |
| A-004 | Addition of a phenyl group at C5 | -8.1 | Introduce aromatic interactions with the target. |
This table is for illustrative purposes only and is based on hypothetical design and docking results.
Applications and Future Directions in 4 Amino 6 Oxohexanoic Acid Research
Utilization as Chemical Probes in Biological Research
The ketone moiety of 4-Amino-6-oxohexanoic acid serves as a chemical reporter, enabling its use as a versatile probe in biological investigations. This functionality allows for highly selective chemical reactions, primarily the formation of stable oximes and hydrazones through condensation with aminooxy- or hydrazide-derivatized molecules, respectively. nih.govacs.org These probe molecules can carry various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification.
The incorporation of 4-Amino-6-oxohexanoic acid into enzyme substrates or inhibitors provides a powerful method for investigating enzyme mechanisms and mapping active sites. If an enzyme recognizes a molecule containing this ncAA, the ketone handle can be used to covalently trap the enzyme-substrate complex through reaction with a suitable probe. This strategy can help identify the binding orientation of the substrate and elucidate the specific amino acid residues involved in catalysis. Furthermore, by replacing a canonical amino acid with 4-Amino-6-oxohexanoic acid in a peptide substrate, researchers can probe the steric and electronic requirements of an enzyme's active site, yielding crucial data on its substrate specificity. frontiersin.orgacs.org
In the fields of proteomics and metabolomics, 4-Amino-6-oxohexanoic acid has the potential to be a powerful tool for activity-based protein profiling and metabolic labeling. nih.gov By introducing the compound into cell culture, it can be metabolically incorporated into proteins and other biomolecules. nih.gov Subsequent labeling with a fluorescent or affinity-tagged probe allows for the selective visualization, isolation, and identification of proteins or metabolites that have incorporated the ncAA. nih.govnih.gov This approach enables the tracking of metabolic pathways and the identification of proteins with specific functions or post-translational modifications in a complex cellular context. nih.govmdpi.com
| Functional Group | Bioorthogonal Reaction | Probe Partner | Resulting Linkage | Application |
| Ketone (C=O) | Oxime Ligation | Aminooxy-R | Oxime | Protein Labeling, Imaging |
| Ketone (C=O) | Hydrazone Ligation | Hydrazide-R | Hydrazone | Affinity Purification |
This table outlines the bioorthogonal reactions involving the ketone group of 4-Amino-6-oxohexanoic acid, which are fundamental to its use as a chemical probe.
Integration into Synthetic Biology and Protein Engineering
The ability to incorporate noncanonical amino acids into proteins is a cornerstone of modern synthetic biology and protein engineering. nih.govnih.gov It allows for the creation of proteins with novel chemical properties, enhanced stability, or unique functionalities not found in nature. acs.orgresearchgate.net
Genetic code expansion techniques enable the site-specific incorporation of ncAAs like 4-Amino-6-oxohexanoic acid into a protein's sequence during translation. frontiersin.orgnih.gov This is achieved by creating an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that uniquely recognizes the ncAA and a nonsense or quadruplet codon, thereby directing its insertion at a specific site in the polypeptide chain. frontiersin.org The introduction of 4-Amino-6-oxohexanoic acid provides a unique chemical handle on the protein surface, which can be precisely modified using bioorthogonal chemistry for various applications, including the attachment of drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve therapeutic properties. acs.org
The presence of a ketone group within a protein, introduced via 4-Amino-6-oxohexanoic acid, facilitates the construction of semi-synthetic proteins. This process involves the chemical ligation of a synthetically produced peptide or another molecule to the recombinantly expressed protein. The highly specific reaction between the ketone handle and an aminooxy- or hydrazide-functionalized synthetic component ensures that the ligation occurs only at the desired location, yielding a precisely engineered hybrid molecule with combined functionalities. acs.org
| Engineering Strategy | Methodology | Key Feature of 4-Amino-6-oxohexanoic acid | Outcome |
| Genetic Code Expansion | Orthogonal aaRS/tRNA pair recognizes a unique codon | Serves as a unique building block | Site-specific incorporation into proteins |
| Semi-synthesis | Bioorthogonal ligation | Ketone handle allows for specific chemical reaction | Creation of hybrid protein-molecule conjugates |
This table summarizes the key strategies in synthetic biology and protein engineering where 4-Amino-6-oxohexanoic acid can be integrated.
Innovative Applications in Organic Synthesis and Materials Science
Beyond its biological applications, the trifunctional nature of 4-Amino-6-oxohexanoic acid makes it an attractive building block for organic synthesis and the development of advanced materials.
The compound can serve as a versatile synthon for creating complex organic molecules. Its three distinct functional groups—amine, carboxylic acid, and ketone—can be selectively modified to build molecular scaffolds with diverse properties.
In materials science, 4-Amino-6-oxohexanoic acid holds promise as a novel monomer for the synthesis of functional polymers. Similar to how 6-aminohexanoic acid is a key monomer for Nylon-6, 4-Amino-6-oxohexanoic acid can be polymerized via its amine and carboxyl groups to form polyamide backbones. mdpi.com The pendant ketone groups along the polymer chain would then be available for post-polymerization modification, allowing for the covalent attachment of other molecules to tune the material's properties (e.g., hydrophilicity, bio-adhesion) or to immobilize catalysts and other active agents. tandfonline.com This approach could lead to the development of new smart materials, functional coatings, and biocompatible polymers for biomedical applications. mdpi.comtandfonline.com
Catalytic Roles or Precursors in Novel Synthetic Transformations
There is no specific information available in the reviewed scientific literature regarding the catalytic roles of 4-Amino-6-oxohexanoic acid hydrochloride or its direct use as a precursor in novel synthetic transformations. Research on related amino acids demonstrates their utility as organocatalysts or as building blocks in complex syntheses, but these findings cannot be directly attributed to the 4-amino-6-oxo isomer.
Design of Functional Materials with Embedded Oxoaminohexanoic Acid Moieties
Similarly, a search for the design and application of functional materials specifically incorporating 4-Amino-6-oxohexanoic acid moieties did not yield any results. The field of materials science has seen the use of various amino acids to impart specific functionalities to polymers and other materials. For instance, the well-documented use of 6-aminohexanoic acid in the synthesis of polyamides highlights the potential of such molecules. However, dedicated research on materials derived from 4-Amino-6-oxohexanoic acid hydrochloride is not apparent.
Emerging Research Frontiers for 4-Amino-6-oxohexanoic Acid
The absence of foundational research on 4-Amino-6-oxohexanoic acid hydrochloride means that emerging research frontiers for this specific compound are yet to be established.
Multidisciplinary Approaches to Complex Biological Problems
No studies were found that employ 4-Amino-6-oxohexanoic acid hydrochloride in multidisciplinary approaches to solve complex biological problems. While other amino acid derivatives are investigated for their biological activity, this particular compound does not feature in the current body of accessible research.
Bridging Synthetic Chemistry with Biological Systems
There is no available information on the use of 4-Amino-6-oxohexanoic acid hydrochloride to bridge synthetic chemistry with biological systems. Such research would typically involve the synthesis of bioactive molecules or probes, and no such applications have been documented for this specific compound.
Q & A
Q. What are the validated synthetic routes for 4-amino-6-oxohexanoic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves protecting the amino group (e.g., using Boc or Fmoc groups) followed by oxidation of a precursor like 4-aminohexanoic acid. Hydrochloride formation is achieved via HCl gas bubbling in anhydrous solvents (e.g., dioxane or THF) . Key parameters include temperature (<200°C to prevent decomposition), stoichiometric HCl addition, and inert atmosphere. Yields are optimized by monitoring pH and using catalytic agents like DMAP for coupling reactions .
Q. How can researchers characterize the purity and structural integrity of 4-amino-6-oxohexanoic acid hydrochloride?
- Methodology : Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to assess purity (>98% recommended for biological studies) .
- NMR (¹H/¹³C) to confirm the presence of the oxohexanoic acid backbone and hydrochloride counterion.
- Mass spectrometry (ESI-MS) for molecular weight validation .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and moisture content .
Q. What are the recommended storage conditions to maintain the stability of 4-amino-6-oxohexanoic acid hydrochloride?
- Methodology : Store in airtight, desiccated containers under nitrogen at 2–8°C. Avoid exposure to light, humidity, and strong oxidizers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, with periodic HPLC checks for degradation products like 4-aminocaproic acid .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?
- Methodology :
- Derivatization-based LC-MS/MS : Pre-column derivatization with dansyl chloride enhances detection sensitivity .
- Ion-pair chromatography : Use tetrabutylammonium bromide as an ion-pairing agent to improve retention .
- UV-Vis spectrophotometry : Limited to high-concentration samples (λ_max ~210 nm) but validated against HPLC for cross-method consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for 4-amino-6-oxohexanoic acid hydrochloride across different solvents?
- Methodology : Perform systematic solubility profiling using:
- Phase solubility studies (Higuchi method) in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
- Dynamic light scattering (DLS) to detect aggregation in aqueous solutions.
- Molecular dynamics simulations to model solvent interactions, particularly with polar aprotic solvents . Contradictions often arise from impurities or incomplete ionization; use recrystallization (ethanol/water) to standardize samples .
Q. What experimental design considerations are critical for studying the compound’s mechanism of action in enzymatic assays?
- Methodology :
- Enzyme kinetics : Use Michaelis-Menten models with varying substrate concentrations and fixed inhibitor (compound) levels. Monitor competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Circular dichroism (CD) : Track conformational changes in enzymes (e.g., dehydrogenases) upon compound binding.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. How can formulation challenges (e.g., low bioavailability) be addressed for in vivo studies?
- Methodology :
- Nanosuspensions : Optimize particle size (<200 nm) via wet milling or high-pressure homogenization. Stabilize with poloxamers or lecithin .
- Salt selection : Compare hydrochloride with other salts (e.g., hydrobromide) for enhanced solubility .
- Pharmacokinetic profiling : Use radiolabeled (¹⁴C) compound in rodent models to assess absorption/distribution .
Q. What strategies mitigate discrepancies between in silico predictions and experimental data for this compound’s reactivity?
- Methodology :
- Density functional theory (DFT) : Recalculate reaction pathways (e.g., nucleophilic attack at the oxo group) using solvent-effect models.
- High-throughput screening : Validate computational predictions via parallel synthesis of derivatives .
- Controlled degradation studies : Isolate intermediates (e.g., Schiff bases) via preparative HPLC to identify unmodeled pathways .
Q. How should researchers assess the ecological impact of 4-amino-6-oxohexanoic acid hydrochloride in wastewater from labs?
- Methodology :
- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri to determine EC₅₀ values.
- Photodegradation studies : Simulate sunlight exposure with TiO₂ catalysts to track breakdown products .
- Adsorption experiments : Test activated carbon or biochar for removal efficiency .
Methodological Notes
- Cross-referencing : Techniques validated for structurally similar hydrochlorides (e.g., 5-aminolevulinic acid hydrochloride ) are adapted with adjustments for molecular weight and functional groups.
- Safety : Always handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to corrosive dust/acid fumes .
- Data validation : Triangulate results across ≥2 analytical methods (e.g., HPLC + NMR) to confirm findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
